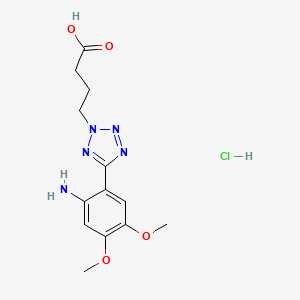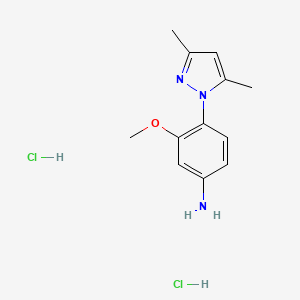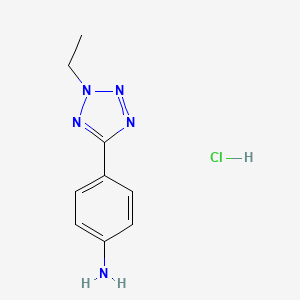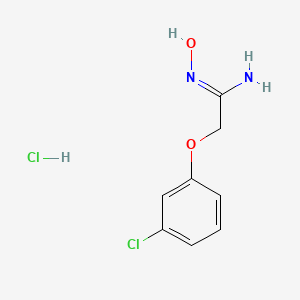
(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a chlorophenoxy group and a hydroxyacetimidamide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from appropriate precursors. One common method involves the reaction of 3-chlorophenoxyacetic acid with hydroxylamine under acidic conditions to form the hydroxyacetimidamide derivative. The reaction conditions typically include the use of a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride may involve large-scale reactions using reactors designed for efficient mixing and heat transfer. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective production method.
化学反应分析
Types of Reactions: The compound can undergo various types of chemical reactions, including:
Oxidation: The chlorophenoxy group can be oxidized to form derivatives with different functional groups.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Chlorophenoxy derivatives with different oxidation states.
Reduction: Amines derived from the reduction of the imidamide group.
Substitution: New derivatives with substituted hydroxy groups.
科学研究应用
The compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
相似化合物的比较
4-Chlorophenoxyacetic acid: Similar structure but lacks the hydroxyacetimidamide group.
N'-hydroxyacetimidamide derivatives: Similar functional group but different substituents on the aromatic ring.
Uniqueness: (Z)-2-(3-chlorophenoxy)-N'-hydroxyacetimidamide hydrochloride is unique due to its specific combination of the chlorophenoxy group and the hydroxyacetimidamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N'-hydroxyethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-6-2-1-3-7(4-6)13-5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYDSMOWDFHWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC/C(=N/O)/N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
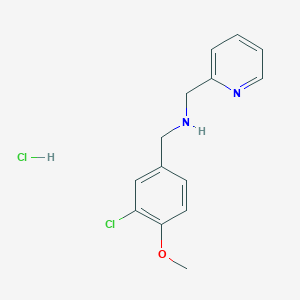
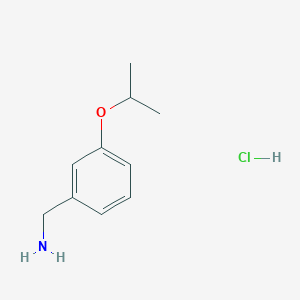
![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B7855844.png)
![(5-amino-1-butyl-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride](/img/structure/B7855846.png)
![5-(5-chloro-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B7855849.png)
![5-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B7855854.png)
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide hydrochloride](/img/structure/B7855864.png)
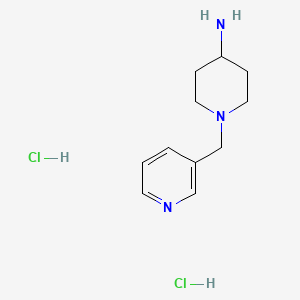
![N-((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)propan-2-amine hydrochloride](/img/structure/B7855872.png)
![N-(6-aminobenzo[d]thiazol-2-yl)isobutyramide hydrochloride](/img/structure/B7855877.png)
